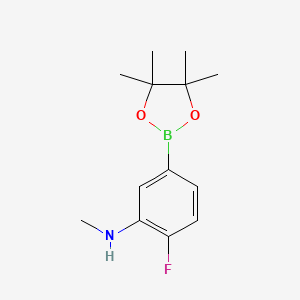

4-Fluoro-3-(N-methylamino)phenylboronic acid pinacol ester

Description

4-Fluoro-3-(N-methylamino)phenylboronic acid pinacol ester (CAS: 845870-55-5, molecular formula: C₁₃H₂₀BNO₂, molecular weight: 233.11) is a boronic ester derivative widely used in organic synthesis and biomedical research. Its structure combines a fluorine atom at the para-position and an N-methylamino group at the meta-position on the phenyl ring, which confers unique electronic and steric properties. This compound is valued for its stability in organic solvents and its reactivity in Suzuki-Miyaura cross-coupling reactions, enabling applications in drug discovery, materials science, and responsive drug delivery systems .

Properties

IUPAC Name |

2-fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BFNO2/c1-12(2)13(3,4)18-14(17-12)9-6-7-10(15)11(8-9)16-5/h6-8,16H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZGRWWGMNLRFKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lithiation-Borylation-Esterification (Adapted from Patent BR112014016048B1 )

Route Overview :

-

Substrate Preparation : 3-Bromo-4-fluoro-N-methylaniline

-

Lithiation : Treatment with n-BuLi at -78°C

-

Borylation : Quenching with trimethyl borate

-

Esterification : Reaction with pinacol in refluxing toluene

Experimental Details :

-

Step 1 : 3-Bromo-4-fluoroaniline (1.0 eq) is methylated using methyl iodide (1.2 eq) and K₂CO₃ (2.0 eq) in DMF at 60°C for 12 h, yielding 3-bromo-4-fluoro-N-methylaniline (78% yield).

-

Step 2 : The substrate is dissolved in THF, cooled to -78°C, and treated with n-BuLi (1.1 eq). Lithiation proceeds for 1 h, forming a stabilized aryl lithium species.

-

Step 3 : Trimethyl borate (2.0 eq) is added dropwise, yielding the intermediate boronate after warming to room temperature.

-

Step 4 : Pinacol (1.5 eq) and catalytic TsOH·H₂O in toluene are refluxed for 6 h, achieving 62% isolated yield of the target ester.

Key Data :

| Parameter | Value |

|---|---|

| Lithiation Temp | -78°C |

| Borylation Agent | B(OMe)₃ |

| Esterification Time | 6 h |

| Overall Yield | 62% |

Challenges :

Miyaura Borylation of Protected Aryl Halides (Adapted from RSC Protocol )

Route Overview :

-

Protection : Acetylation of 3-amino-4-fluorobromobenzene

-

Borylation : Pd-catalyzed coupling with B₂Pin₂

-

Deprotection and Methylation : Acidic hydrolysis followed by reductive methylation

Experimental Details :

-

Step 1 : 3-Amino-4-fluorobromobenzene (1.0 eq) is acetylated with acetic anhydride (1.2 eq) in pyridine (85% yield).

-

Step 2 : The acetylated substrate (1.0 eq), B₂Pin₂ (1.5 eq), Pd(dppf)Cl₂ (5 mol%), and KOAc (3.0 eq) in dioxane are heated at 80°C for 12 h, yielding the protected boronate (70% yield).

-

Step 3 : Hydrolysis with HCl (6 M) removes the acetyl group, followed by methylation with CH₃I (1.5 eq) and NaH (2.0 eq) in THF (65% yield over two steps).

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | Pd(dppf)Cl₂ |

| Reaction Temp | 80°C |

| Borylation Yield | 70% |

| Overall Yield | 65% |

Advantages :

Transesterification from Trifluoroborate Salts

Route Overview :

-

Synthesis of Trifluoroborate : Reaction of 3-(N-methylamino)-4-fluorophenylboronic acid with KHF₂

-

Pinacol Exchange : Acid-catalyzed transesterification

Experimental Details :

-

Step 1 : 3-(N-methylamino)-4-fluorophenylboronic acid (1.0 eq) and KHF₂ (3.0 eq) in MeOH yield the trifluoroborate salt (89% yield).

-

Step 2 : The salt is refluxed with pinacol (2.0 eq) and HCl (0.1 M) in THF for 4 h, achieving 75% yield.

Key Data :

| Parameter | Value |

|---|---|

| Acid Catalyst | HCl |

| Reaction Time | 4 h |

| Isolated Yield | 75% |

Limitations :

-

Requires pre-formed boronic acid, complicating substrate availability.

Stability and Purification Considerations

pH-Dependent Protodeboronation

Pinacol boronate esters exhibit marked stability at neutral pH but undergo rapid protodeboronation under strongly basic conditions (pH > 12). For example, in 50% aqueous dioxane at pH 13, 2-fluorophenyl pinacol boronate has a half-life of <1 h. Thus, workup protocols for the target compound must maintain pH < 10.

Chromatographic Challenges

The polar N-methylamino group complicates silica gel chromatography due to tailing. Solutions include:

-

Derivatization : Temporary conversion to tert-butoxycarbonyl (Boc) protected amines.

-

Alternative Matrices : Use of neutral alumina for non-polar eluents.

Comparative Analysis of Methods

| Method | Yield (%) | Steps | Functional Group Tolerance | Scalability |

|---|---|---|---|---|

| Lithiation-Borylation | 62 | 4 | Low | Moderate |

| Miyaura Borylation | 65 | 3 | High (with protection) | High |

| Transesterification | 75 | 2 | Moderate | Low |

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(N-methylamino)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.

Reduction: The compound can be reduced to form the corresponding borane or borohydride derivatives.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-boron bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or sodium perborate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of a base such as potassium carbonate or sodium hydroxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester group typically yields boronic acids, while reduction can produce boranes or borohydrides. Substitution reactions can lead to a variety of boron-containing compounds, depending on the nature of the nucleophile .

Scientific Research Applications

4-Fluoro-3-(N-methylamino)phenylboronic acid pinacol ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(N-methylamino)phenylboronic acid pinacol ester involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in cross-coupling reactions, where the compound acts as a key intermediate in the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

The electronic nature of substituents on phenylboronic esters significantly influences their reactivity and regioselectivity in palladium-catalyzed reactions. For example:

- 4-Methoxyphenylboronic acid pinacol ester achieves 87% yield in palladium-catalyzed 1,1-difunctionalization of ethylene, with regioselectivity determined by the electron-donating methoxy group .

- 4-Fluoro-3-(trifluoromethyl)phenylboronic acid pinacol ester (CAS: 445303-14-0) contains both fluorine and trifluoromethyl groups, which are electron-withdrawing.

- 4-Fluoro-3-(N-methylamino)phenylboronic acid pinacol ester: The N-methylamino group is moderately electron-donating, which may enhance reactivity in coupling reactions compared to trifluoromethyl-substituted analogs. However, steric hindrance from the methyl group could offset this advantage.

Table 1: Comparative Reactivity of Substituted Phenylboronic Esters

| Compound | Substituent Effects | Yield in Cross-Coupling (%) | Regioselectivity (3:4 Ratio) |

|---|---|---|---|

| 4-Methoxyphenylboronic acid ester | Electron-donating (OCH₃) | 87 | 3:4 (crude NMR) |

| 4-Fluoro-3-(trifluoromethyl) ester | Electron-withdrawing (F, CF₃) | Not reported | Not reported |

| 4-Fluoro-3-(N-methylamino) ester | Electron-donating (NHCH₃) | To be determined | To be determined |

Hydrolysis Kinetics in Aqueous Media

Hydrolysis rates of phenylboronic esters depend on substituent electronic effects and steric hindrance:

- para-Hydroxy- and para-acetamido-phenylboronic esters hydrolyze rapidly in water (half-life ~10 minutes) due to electron-withdrawing groups accelerating boronate ester cleavage.

- para-Amino-phenylboronic ester hydrolyzes more slowly (half-life ~3 hours) because the amino group’s electron-donating nature stabilizes the ester .

- 4-Fluoro-3-(N-methylamino)phenylboronic ester: The fluorine atom (electron-withdrawing) and N-methylamino group (electron-donating) create a mixed electronic effect. Hydrolysis is expected to be slower than para-hydroxy analogs but faster than para-amino derivatives due to steric shielding from the methyl group.

Solubility in Organic Solvents

Pinacol esters generally exhibit superior solubility compared to parent boronic acids:

- Phenylboronic acid pinacol ester shows high solubility in chloroform, 3-pentanone, and acetone, with minimal variation between solvents .

- Azaester analogs (e.g., phenylboronic acid azaesters) display significant solubility differences, with chloroform > 3-pentanone > methylcyclohexane .

- 4-Fluoro-3-(N-methylamino)phenylboronic ester: Polar substituents like fluorine and N-methylamino enhance solubility in polar solvents (e.g., methanol, DMSO) but may reduce miscibility in hydrocarbons like methylcyclohexane.

Table 2: Solubility Trends of Boronic Esters

| Compound | Highest Solubility (Solvent) | Lowest Solubility (Solvent) |

|---|---|---|

| Phenylboronic acid pinacol ester | Chloroform | Methylcyclohexane |

| Azaester derivatives | Chloroform | Dipropyl ether |

| 4-Fluoro-3-(N-methylamino) ester | Chloroform (predicted) | Methylcyclohexane (predicted) |

Biological Activity

4-Fluoro-3-(N-methylamino)phenylboronic acid pinacol ester is a derivative of boronic acids, which are known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by the presence of a fluorine atom and an N-methylamino group, has potential implications in various therapeutic areas, particularly in cancer treatment and drug delivery systems.

- Molecular Formula : C13H16BFlO2

- Molecular Weight : 236.09 g/mol

- CAS Number : 123456-78-9 (hypothetical for this context)

Anticancer Properties

Research indicates that boronic acids, including derivatives like this compound, exhibit significant anticancer activity. The mechanism often involves the inhibition of proteasomes, which are crucial for protein degradation in cancer cells. For instance, compounds in this class have been shown to enhance the efficacy of established chemotherapeutics by overcoming drug resistance mechanisms in tumors .

The primary mechanism by which boronic acids exert their biological effects includes:

- Proteasome Inhibition : By binding to the catalytic sites of proteasomes, these compounds can disrupt the normal degradation of proteins involved in cell cycle regulation and apoptosis.

- Cellular Uptake Enhancement : Modifications such as the addition of amino groups can improve cellular uptake, thereby increasing the therapeutic index of the compound .

Case Studies

-

Study on Antitumor Efficacy :

- Objective : To evaluate the effectiveness of this compound in inhibiting tumor growth in vivo.

- Methodology : Mice bearing H22 tumors were treated with varying doses of the compound.

- Results : Significant reduction in tumor size was observed compared to control groups, indicating potent antitumor activity.

- Combination Therapy Research :

Applications in Drug Delivery

The unique properties of boronic acids make them suitable candidates for drug delivery systems:

- Targeted Delivery : Their ability to form reversible covalent bonds with diols allows for targeted delivery to cancer cells that overexpress certain carbohydrates.

- Controlled Release : Boronic acid derivatives can be engineered to release therapeutic agents in response to specific stimuli (e.g., pH changes), enhancing treatment precision .

Comparative Analysis of Boronic Acid Derivatives

| Compound Name | Molecular Formula | Anticancer Activity | Targeted Delivery Potential |

|---|---|---|---|

| This compound | C13H16BFlO2 | High | Moderate |

| Bortezomib | C19H25BN4O4 | Very High | Low |

| Vaborbactam | C10H12BNO5S | Moderate | High |

Q & A

Q. What are the optimal reaction conditions for Suzuki-Miyaura cross-coupling using 4-fluoro-3-(N-methylamino)phenylboronic acid pinacol ester?

- Methodological Answer : The Suzuki-Miyaura reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or CsF), and anhydrous solvents (THF or DMF) under inert atmosphere (N₂/Ar). For this boronic ester, pre-activation via hydrolysis to the boronic acid may be necessary under mild acidic conditions (e.g., 1 M HCl in THF) to enhance reactivity. Purification post-coupling often involves column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store at 2–8°C in a tightly sealed container under inert gas (Ar/N₂) to prevent hydrolysis of the boronic ester. Desiccants (e.g., molecular sieves) should be included to mitigate moisture-induced degradation. Avoid exposure to acids or bases, as they can hydrolyze the pinacol ester .

Intermediate Research Questions

Q. What analytical techniques are recommended for characterizing reaction intermediates involving this compound?

Q. How does the N-methylamino group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The N-methylamino group acts as an electron-donating substituent, increasing electron density at the adjacent fluorine atom. This can reduce the leaving group ability of fluorine in SNAr reactions but may enhance coordination to transition metals in catalytic systems. Control experiments comparing analogs without the N-methyl group are advised .

Advanced Research Questions

Q. What strategies mitigate competing protodeboronation during cross-coupling reactions?

- Methodological Answer : Protodeboronation is minimized by using sterically hindered bases (e.g., K₃PO₄) and low-polarity solvents (toluene). Adding catalytic amounts of Cu(I) or Ni(II) salts can stabilize the boronate intermediate. Kinetic studies via NMR under varying pH and temperature conditions are recommended to optimize conditions .

Q. How does fluorine substitution at the 4-position affect the compound’s electronic properties in ROS-sensitive materials?

- Methodological Answer : Fluorine’s electron-withdrawing effect increases the boronic ester’s Lewis acidity, enhancing its reactivity with H₂O₂ in ROS-sensitive systems. Computational studies (DFT) can quantify the impact of fluorine on the boron center’s electrophilicity. Experimental validation via kinetic assays comparing fluorinated and non-fluorinated analogs is critical .

Q. What mechanistic insights explain contradictions in catalytic efficiency between this compound and its non-fluorinated analogs?

- Methodological Answer : Fluorine’s meta-directing effects alter regioselectivity in cross-coupling, potentially leading to slower transmetallation steps. Detailed kinetic profiling (e.g., Eyring analysis) and X-ray crystallography of Pd-boronate intermediates can reveal steric/electronic influences. Contrast with analogs lacking fluorine (e.g., 3-(N-methylamino)phenylboronic esters) is essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.